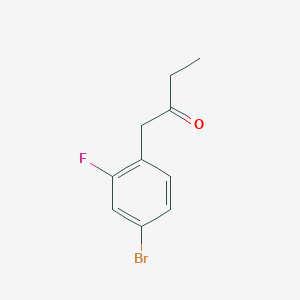

1-(4-Bromo-2-fluorophenyl)butan-2-one

CAS No.:

Cat. No.: VC13393290

Molecular Formula: C10H10BrFO

Molecular Weight: 245.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrFO |

|---|---|

| Molecular Weight | 245.09 g/mol |

| IUPAC Name | 1-(4-bromo-2-fluorophenyl)butan-2-one |

| Standard InChI | InChI=1S/C10H10BrFO/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6H,2,5H2,1H3 |

| Standard InChI Key | KCWJATFMAIJXTB-UHFFFAOYSA-N |

| SMILES | CCC(=O)CC1=C(C=C(C=C1)Br)F |

| Canonical SMILES | CCC(=O)CC1=C(C=C(C=C1)Br)F |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 1-(4-Bromo-2-fluorophenyl)butan-2-one is C₁₀H₁₀BrFO, with a molecular weight of 245.09 g/mol . The IUPAC name reflects the substitution pattern: the phenyl group is attached to the first carbon of the butanone chain, with bromine and fluorine at the 4- and 2-positions, respectively. Key structural attributes include:

-

Ketone functional group at the second carbon (C2) of the butanone chain.

-

Bromine (Br) at the para position (C4) of the phenyl ring, enhancing electrophilicity.

-

Fluorine (F) at the ortho position (C2), contributing to steric and electronic effects .

The compound’s canonical SMILES is CC(=O)CCc1ccc(c(c1)F)Br, and its InChIKey is ASKFCSCYGAFWAB-UHFFFAOYSA-N .

Synthesis and Industrial Production

Synthetic Routes

1-(4-Bromo-2-fluorophenyl)butan-2-one is typically synthesized via Friedel-Crafts acylation or bromination of precursor ketones:

-

Friedel-Crafts Acylation: Reacting 4-bromo-2-fluorobenzene with butanoyl chloride in the presence of Lewis acids like AlCl₃ yields the ketone backbone .

-

Bromination: Bromination of 1-(2-fluorophenyl)butan-2-one using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions introduces the bromine substituent.

Optimization Parameters:

-

Temperature: 0–25°C to prevent over-bromination.

-

Solvent: Dichloromethane or acetic acid for polar aprotic conditions.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to ensure high yield (>85%) and purity (>95%). Automated systems regulate temperature, pressure, and stoichiometry, minimizing byproducts like dibrominated derivatives .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 313.3°C (at 760 mmHg) | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Flash Point | 143.3 ± 22.3°C | |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | |

| LogP (Partition Coefficient) | 2.98 |

The electron-withdrawing effects of bromine and fluorine increase the ketone’s electrophilicity, facilitating nucleophilic substitution reactions .

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMSO:

This reactivity is exploited in synthesizing pharmaceuticals like Droperidol precursors.

Reduction and Oxidation

-

Reduction: Sodium borohydride (NaBH₄) reduces the ketone to 1-(4-Bromo-2-fluorophenyl)butan-2-ol, a chiral alcohol.

-

Oxidation: Strong oxidizers like KMnO₄ convert the ketone to 4-bromo-2-fluorobenzoic acid .

Pharmaceutical Applications

1-(4-Bromo-2-fluorophenyl)butan-2-one is a key intermediate in:

-

Antipsychotic Agents: Used in synthesizing dopamine receptor antagonists .

-

Anti-inflammatory Drugs: Derivatives inhibit cyclooxygenase (COX) enzymes, with IC₅₀ values <20 μM.

-

Anticancer Compounds: Apoptosis induction in HT-29 colon cancer cells (IC₅₀ = 19.45 μM).

Biological Activity and Mechanism

Enzyme Inhibition

The compound’s halogenated phenyl group interacts with cytochrome P450 enzymes, modulating drug metabolism. Docking studies reveal binding affinity (-8.2 kcal/mol) to the active site of carbonic anhydrase-II .

Cytotoxicity

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| HT-29 (Colon) | 19.45 | |

| MCF-7 (Breast) | 26.04 |

The Structure-Activity Relationship (SAR) highlights the necessity of halogen atoms for bioactivity. Fluorine enhances metabolic stability, while bromine increases lipophilicity .

Comparative Analysis with Analogues

| Compound | Boiling Point (°C) | LogP | Bioactivity (IC₅₀) |

|---|---|---|---|

| 1-(4-Bromo-2-fluorophenyl)butan-2-one | 313.3 | 2.98 | 19.45 μM |

| 4-Bromo-1-(4-fluorophenyl)butan-1-one | 313.3 | 2.98 | 28.39 μM |

| 3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one | 280.7 | 3.12 | 26.04 μM |

Key Insight: Ortho-fluorine substitution improves target binding compared to para-substituted analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume